molecular formula C9H12ClNO B2573146 2,3-Dihydro-1H-indol-7-ylmethanol;hydrochloride CAS No. 2460750-54-1

2,3-Dihydro-1H-indol-7-ylmethanol;hydrochloride

Cat. No. B2573146
CAS RN: 2460750-54-1
M. Wt: 185.65
InChI Key: CGTNKULWGBCUTM-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indol-7-ylmethanol; hydrochloride is a chemical compound that is widely used in scientific research. It is a derivative of indole, which is a heterocyclic organic compound that is found in many natural products. The hydrochloride salt of 2,3-Dihydro-1H-indol-7-ylmethanol is commonly used in laboratory experiments due to its stability and solubility in water.

Scientific Research Applications

Oligomerization and Transformation

Indole derivatives, like Indole-3-carbinol (I3C), undergo oligomerization in acidic conditions, forming a variety of oligomeric products. This process is significant for understanding the biological activity of indole derivatives and their potential therapeutic applications. The formation of various oligomers, including diindol-3-ylmethane and indolo[3,2-b]carbazole, underlines the complex chemistry indole compounds can participate in, highlighting their potential for diverse scientific applications (Grose & Bjeldanes, 1992).

Corrosion Inhibition

Indolyl derivatives have shown promising results as corrosion inhibitors. Schiff bases derived from L-Tryptophan, which share a functional group similarity with 2,3-Dihydro-1H-indol-7-ylmethanol, have been investigated for their efficiency in preventing corrosion of stainless steel in acidic environments. These findings indicate the potential industrial applications of indolyl compounds in protecting metals against corrosion (Vikneshvaran & Velmathi, 2017).

Catalytic Asymmetric Reactions

Indolylmethanols, including variants similar to the compound , serve as reactants in catalytic asymmetric reactions. These reactions are crucial for the enantioselective synthesis of indole-containing frameworks, which have significant implications in pharmaceutical synthesis and material science (Mei & Shi, 2017).

Urease Inhibition

Novel indole-based compounds have been synthesized and evaluated for their inhibitory activity against the urease enzyme. Such studies underscore the potential of indolyl derivatives in the development of inhibitors for enzymes relevant to various diseases and agricultural applications (Nazir et al., 2018).

Synthesis of Indolines and Indoles

Research has also focused on the synthesis of indolines and indoles through intramolecular cycloaddition of ynamides and conjugated enynes. Such chemical transformations highlight the versatility of indolyl compounds in synthesizing complex molecular structures, which are valuable in developing therapeutic agents and material science applications (Dunetz & Danheiser, 2005).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new indole derivatives is of interest to researchers worldwide due to their broad-spectrum biological activities .

properties

IUPAC Name

2,3-dihydro-1H-indol-7-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-6-8-3-1-2-7-4-5-10-9(7)8;/h1-3,10-11H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTNKULWGBCUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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